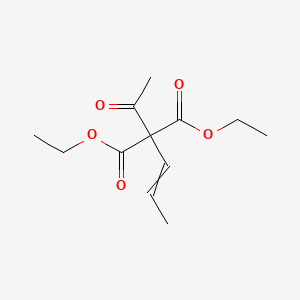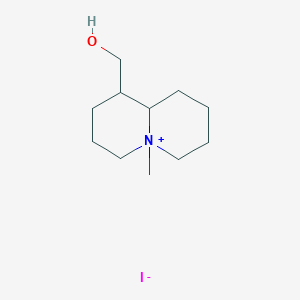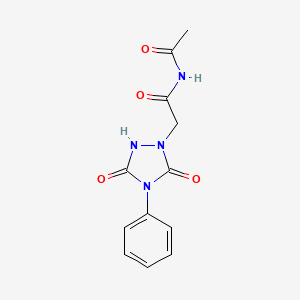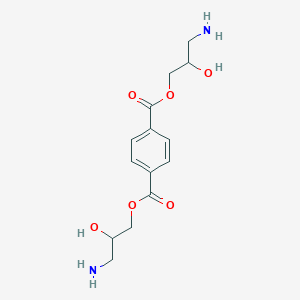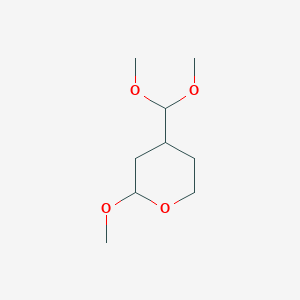
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Méthodes De Préparation
The synthesis of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- typically involves the reaction of phosphaalkynes with halogen-substituted carbenes. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the phosphirene ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context .
Comparaison Avec Des Composés Similaires
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:
1H-Phosphirene, 1-chloro-2,3-bis(1,1-dimethylethyl): This compound has two tert-butyl groups instead of one phenyl group, leading to different chemical properties and reactivity.
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-methoxy:
The uniqueness of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
118398-71-3 |
|---|---|
Formule moléculaire |
C12H14ClP |
Poids moléculaire |
224.66 g/mol |
Nom IUPAC |
2-tert-butyl-1-chloro-3-phenylphosphirene |
InChI |
InChI=1S/C12H14ClP/c1-12(2,3)11-10(14(11)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
FCHGDJQSTAJEJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(P1Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


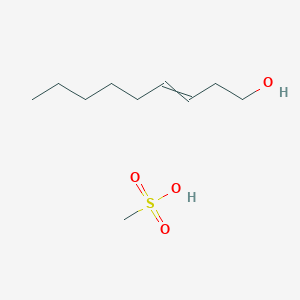
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
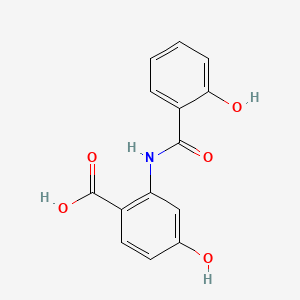
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
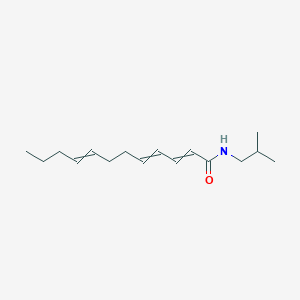
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
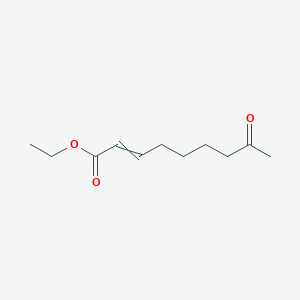
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
